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molecular formula C9H7BrO2 B137420 8-Bromochroman-3-one CAS No. 133118-80-6

8-Bromochroman-3-one

Cat. No. B137420
M. Wt: 227.05 g/mol
InChI Key: GIOQDMYJFVLYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05306830

Procedure details

The 8-bromo-3-chromanol was oxidized in small portions (400 mg, 1.7 mmol) in order to achieve better total yields. Dry pyridine (1.1 ml) was added to CH2Cl2 (60 ml), dried over P2O5 and CrO3 (0.69 g, 6.9 mmol) and molecular sieves were added to that solution. After 15 min the chromanol was added together with acetic anhydride (0.66 ml). The mixture was stirred for 10 min and then passed with suction through a column containing SiO2 (10 g), eluting with CH2Cl2. The collected eluate was evaporated and toluene was added after each evaporation (2-3 times), leaving the pure 8-bromo-3-chromanone (200 mg). GC/MS showed M+ /M+2 at m/e=226.25(89%)/228.25(82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CrO3
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.66 mL
Type
reactant
Reaction Step Three
[Compound]
Name
SiO2
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
1.1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[O:10][CH2:9][CH:8]([OH:12])[CH2:7]2.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.O1C2C(=CC=CC=2)CCC1O.C(OC(=O)C)(=O)C>C(Cl)Cl.N1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[O:10][CH2:9][C:8](=[O:12])[CH2:7]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=C2CC(COC12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
CrO3
Quantity
0.69 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCC2=CC=CC=C12)O
Name
Quantity
0.66 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
SiO2
Quantity
10 g
Type
reactant
Smiles
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.1 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to that solution
WASH
Type
WASH
Details
eluting with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The collected eluate was evaporated
ADDITION
Type
ADDITION
Details
toluene was added
CUSTOM
Type
CUSTOM
Details
after each evaporation (2-3 times)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=CC=C2CC(COC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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